molecular formula C14H22O B8516204 2,2,5a-Trimethyloctahydro-3,6-methanocyclopropa[a]inden-1b(1H)-ol CAS No. 62731-84-4

2,2,5a-Trimethyloctahydro-3,6-methanocyclopropa[a]inden-1b(1H)-ol

Cat. No. B8516204
M. Wt: 206.32 g/mol
InChI Key: VPFIDGVKPDCVLG-UHFFFAOYSA-N
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Patent
US03991123

Procedure details

A suspension of 19 g of zinc dust and 29 g of cuprous chloride powder in 125 ml of ether are stirred under reflux for thirty minutes. Diiodomethane (14.8 ml) is added dropwise over a twenty minute period. No external heat is required and the addition is carried out at a rate sufficient to maintain reflux (36°-41° C). 1.5 g of the product produced in Example VI, 9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol, is then added dropwise over a twenty minute period without external heating. Reflux is maintained (41°-46° C) throughout addition of the dec-2-en-1-ol. The reaction mass is refluxed daily for 8.5 hours for 5 days (42 hours in all) adding more ether and diiodomethane as required. The course of the reaction is followed by GLC (20 feet × 1/4 inch 5% SE-30 prog. 100°-220° C at [4°/min.).
Quantity
14.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
29 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ICI.[CH3:4][C:5]12[C:13]3([OH:17])[C:14]([CH3:16])([CH3:15])[CH:8]([CH2:9][CH:10]1[CH:11]=[CH:12]3)[CH2:7][CH2:6]2.[CH2:18](O)C=CCCCCCCC>CCOCC.[Zn]>[CH3:4][C:5]12[C:13]3([OH:17])[C:14]([CH3:16])([CH3:15])[CH:8]([CH2:9][CH:10]1[CH:11]1[CH:12]3[CH2:18]1)[CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
14.8 mL
Type
reactant
Smiles
ICI
Step Two
Name
product
Quantity
1.5 g
Type
reactant
Smiles
Name
9,10,10-trimethyl-tricyclo-(4.3.1.04,9)-dec-2-en-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CCC3CC1C=CC2(C3(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCCCCCC)O
Step Four
Name
cuprous chloride
Quantity
29 g
Type
reactant
Smiles
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
19 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
are stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
No external heat
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux (36°-41° C)
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained (41°-46° C)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is refluxed daily for 8.5 hours for 5 days (42 hours in all)
Duration
42 h
CUSTOM
Type
CUSTOM
Details
100°-220° C

Outcomes

Product
Name
Type
Smiles
CC12CCC3CC1C1CC1C2(C3(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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